4-(methylsulfonyl)-1H-pyrazole is an organic compound classified within the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The unique feature of this compound is the presence of a methylsulfonyl group at the 4-position of the pyrazole ring, which imparts distinctive chemical and physical properties. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1559062-17-7. It is classified as a sulfonyl-containing pyrazole derivative, which can be synthesized through various chemical methods. Its structure is defined by the molecular formula and it has been studied for its biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 4-(methylsulfonyl)-1H-pyrazole can be achieved through several methods:
The molecular structure of 4-(methylsulfonyl)-1H-pyrazole features a pyrazole ring with a methylsulfonyl group attached at position 4. The structural representation can be described by its InChI key: YELJBNQMOADGDT-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
4-(methylsulfonyl)-1H-pyrazole can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(methylsulfonyl)-1H-pyrazole in biological systems primarily involves its interaction with specific biological targets that may lead to antimicrobial or anti-inflammatory effects. Although detailed mechanisms are still under investigation, initial studies suggest that it may inhibit certain enzymes or pathways involved in inflammation or microbial growth.
The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration aimed at treating various diseases .
Relevant data indicate that the physical state and solubility are crucial for its application in synthetic chemistry and biological assays .
4-(methylsulfonyl)-1H-pyrazole has several applications across different scientific domains:
The strategic incorporation of specific functional groups into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties for therapeutic optimization. 4-(Methylsulfonyl)-1H-pyrazole exemplifies this approach, merging the versatile pyrazole core with the highly influential methylsulfonyl moiety. This combination creates a distinct chemical entity whose unique physicochemical and electronic profile offers significant potential for addressing complex biological targets. This section examines the foundation of this compound’s importance through three interconnected lenses: the established biological relevance of pyrazole derivatives, the distinct contributions of sulfonyl functionalization, and the historical trajectory of methylsulfonyl-substituted heterocycles in drug discovery.
Pyrazole, a five-membered di-nitrogen heterocycle, has evolved into a privileged scaffold within medicinal chemistry due to its remarkable capacity for structural diversification and its broad-spectrum biological activities. Its aromatic character, defined by electron delocalization featuring both "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms, facilitates diverse binding interactions with biological targets [1] [10]. This inherent versatility translates into extensive pharmacological potential, evidenced by pyrazole-containing compounds exhibiting activities spanning anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system modulation [1] [4] . Crucially, the pyrazole nucleus serves as the core structural element in numerous clinically approved drugs across diverse therapeutic areas:
Table 1: Clinically Significant Pyrazole-Based Drugs
Drug Name | Primary Therapeutic Use | Key Structural Feature | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Diarylpyrazole with sulfonamide | Cyclooxygenase-2 (COX-2) |
Crizotinib | Anticancer (ALK, ROS1 inhibitor) | Aminopyridine-pyrazole core | Anaplastic Lymphoma Kinase (ALK) |
Rimonabant* | Anti-obesity (CB1 antagonist) | Dichlorophenyl-pyrazole carboxamide | Cannabinoid Receptor 1 (CB1) |
Pirtobrutinib | Anticancer (BTK inhibitor) | Tetra-substituted pyrazole | Bruton's Tyrosine Kinase (BTK) |
Zavegepant | Migraine (CGRP antagonist) | Indazole-substituted (Fused pyrazole) | Calcitonin Gene-Related Peptide Receptor |
SC-560 | Experimental (Selective COX-1 inhibitor) | Methylsulfonyl-substituted diarylpyrazole | Cyclooxygenase-1 (COX-1) |
Edaravone | Neuroprotection (ALS, Stroke) | Pyrazolone (Pyrazole derivative) | Free radical scavenger |
Baricitinib | Anti-inflammatory (JAK inhibitor) | Disubstituted pyrazole | Janus Kinases (JAKs) |
*Withdrawn from major markets due to psychiatric side effects; included for structural significance. [1] [2] [4]
The structural adaptability of the pyrazole ring allows for straightforward synthetic access to mono-, di-, tri-, and tetra-substituted derivatives, enabling medicinal chemists to meticulously optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties [1] . This adaptability is exemplified by the surge in pyrazole-containing drugs approved in the last decade alone (e.g., Pirtobrutinib, Zavegepant, Baricitinib), highlighting its enduring relevance in addressing unmet medical needs, particularly in oncology and inflammation [2]. The presence of the pyrazole core often contributes significantly to target binding affinity and selectivity, making it an indispensable tool in the medicinal chemist's arsenal.
The sulfonyl functional group (-SO₂-), particularly the methylsulfonyl (-SO₂CH₃) moiety, is a critical pharmacophore in bioactive molecule design, imparting distinct and often advantageous properties. Its strong electron-withdrawing nature significantly influences the electron density of attached aromatic or heteroaromatic systems, impacting their ability to participate in dipole-dipole interactions and hydrogen bonding (acting as a potent hydrogen bond acceptor) with biological targets [1] [9]. This enhanced binding potential often translates into improved potency and selectivity. Beyond direct target engagement, the methylsulfonyl group profoundly impacts physicochemical properties. It significantly increases molecular polarity and hydrophilicity, which can positively influence aqueous solubility—a common challenge in drug development [9]. Furthermore, while enhancing solubility, the group can also contribute to improved metabolic stability by reducing susceptibility to oxidative metabolism, particularly on adjacent positions of an aromatic ring [1]. This combination of effects makes the methylsulfonyl group a powerful tool for modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Table 2: Key Physicochemical and Electronic Influences of the Methylsulfonyl Group
Property | Influence | Consequence for Bioactivity/ADME |
---|---|---|
Electron Withdrawing Strength | Strong (-I and -M effects) | Reduces electron density on attached ring; Modulates pKa of nearby substituents; Affects binding to electron-deficient sites. |
Dipole Moment | Large (~4.5 D for CH₃SO₂-) | Enhances polarity; Facilitates dipole-dipole & electrostatic interactions with proteins; Improves crystal packing/solubility. |
Hydrogen Bonding | Excellent H-bond acceptor (Sulfonyl oxygen atoms) | Forms strong, directional H-bonds with protein backbone/sidechains (e.g., Ser, Thr, Tyr, His, Arg); Crucial for affinity & specificity. |
Lipophilicity (log P) | Decreases log P | Improves aqueous solubility; May impact membrane permeability (requires balance). |
Metabolic Stability | Resistant to oxidation | Can block metabolic hot spots on adjacent ring positions; Increases plasma half-life. |
Steric Bulk | Moderate size, tetrahedral geometry | Provides defined steric constraint; Can fill hydrophobic pockets or block undesired metabolism. |
In the specific context of pyrazole chemistry, introducing a methylsulfonyl group at position 4 creates a highly polarized electronic environment within the heterocycle. This polarization can enhance interactions with key amino acid residues in enzyme active sites or receptor binding pockets. For instance, in selective cyclooxygenase (COX) inhibitors like SC-560, the methylsulfonyl group is instrumental in achieving isoform selectivity and high affinity through specific hydrogen bonding and van der Waals contacts within the COX-1 binding site [1] [7]. The methylsulfonyl group thus acts as a multifaceted modifier, capable of enhancing target affinity, improving drug-like properties, and mitigating metabolic liabilities.
The integration of the methylsulfonyl group onto heterocyclic scaffolds, while recognized as desirable for its beneficial properties, has historically presented significant synthetic hurdles. Traditional methods for accessing heteroaromatic methyl sulfones relied primarily on two indirect strategies: 1) Oxidation of Thiomethyl Precursors: Starting from heterocycles bearing a -SCH₃ group, oxidation using strong oxidants like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) yields the corresponding -SO₂CH₃. This approach often suffers from issues related to the malodorous nature of thioethers, potential over-oxidation, and the need for stringent reaction condition control [9]. 2) Transition Metal-Mediated Coupling: Palladium or copper-catalyzed cross-coupling reactions between heteroaryl halides/boronic acids and sodium methanesulfinate (or related reagents like DABSO followed by methylation) offer an alternative. However, these methods can be hampered by the high cost of metal catalysts, the need for specialized ligands, limited substrate scope (especially with complex or sensitive heterocycles), and challenges in achieving high yields [9].
The synthesis of 4-(methylsulfonyl)-1H-pyrazole itself exemplifies these challenges. Prior to recent advances, a common route involved the low-temperature lithiation of 4-iodo-1H-pyrazole followed by quenching with dimethyl disulfide (MeSSMe), yielding the 4-(methylthio) intermediate. Subsequent oxidation with mCPBA then afforded the desired methyl sulfone. This multi-step sequence was notoriously inefficient, often yielding less than 30% of the target compound after chromatographic purification, and was difficult to scale due to the handling of malodorous intermediates and hazardous oxidants [9].
A paradigm shift emerged with the development of a disconnection strategy focusing on constructing the heterocyclic ring around the pre-installed methylsulfonyl group. This approach centered on the design and synthesis of a novel reagent: the methylsulfonyl-substituted vinamidinium salt (1). This reagent was efficiently synthesized in two steps from inexpensive sodium methanesulfinate: esterification followed by Vilsmeier-Haack reaction under optimized conditions (90°C) to yield the crystalline vinamidinium salt in 58% yield [9]. The subsequent reaction of this vinamidinium salt (1) with hydrazine hydrate represents a landmark advancement. This transformation provides direct, high-yielding (often >85%), and scalable (demonstrated up to 171g in a single run) access to 4-(methylsulfonyl)-1H-pyrazole (2) in a single step [9]. This method bypasses the problematic thioether intermediate and harsh oxidation, offering a robust, scalable, and environmentally improved route to the core structure.
Table 3: Evolution of Synthetic Routes to 4-(Methylsulfonyl)-1H-Pyrazole
Synthetic Strategy | Key Steps | Major Advantages | Major Limitations |
---|---|---|---|
Traditional (Oxidation Route) | 1. Lithiation of 4-Iodo-1H-pyrazole 2. Quenching with (MeS)₂ 3. Oxidation (mCPBA) | Conceptually straightforward. | Low overall yield (<30%); Malodorous intermediates (MeS-); Hazardous oxidants (mCPBA); Difficult scalability. |
Transition Metal Catalysis | Pd/Cu-catalyzed coupling of 4-Halo-1H-pyrazole with NaSO₂CH₃ | Avoids malodorous thioethers; Single step. | Limited scope for sensitive halides; High catalyst cost; Ligand sensitivity; Potential for side reactions. |
Vinamidinium Salt Route (Modern) | 1. Synthesis of MeSO₂-Vinamidinium Salt (1) 2. Cyclization with N,N'-Bisnucleophiles (e.g., N₂H₄) | High yielding (>85%); Scalable (171g demonstrated); No malodorous steps; Crystalline intermediates; Broad scope for analogues. | Requires synthesis of specialized vinamidinium salt; Limited to specific heterocycle disconnections. |
This breakthrough in synthesizing the methylsulfonyl vinamidinium salt (1) not only revolutionized access to 4-(methylsulfonyl)-1H-pyrazole but also unlocked efficient routes to a vast array of previously inaccessible or difficult-to-synthesize heteroaromatic methyl sulfones (e.g., pyrimidines, pyridines, fused systems) via reaction with various bis-nucleophiles [9]. This development marks a significant historical milestone, overcoming long-standing synthetic barriers and enabling the exploration of methylsulfonyl heterocycles like 4-(methylsulfonyl)-1H-pyrazole and its derivatives with unprecedented ease and efficiency, paving the way for their broader investigation in medicinal chemistry campaigns.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: